(2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Description
The compound “(2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one” is a chalcone-thiazole hybrid featuring an α,β-unsaturated ketone core conjugated to a 4-methyl-2-phenylthiazole moiety and a benzyloxyamino substituent. Its structure combines the pharmacophoric elements of chalcones (known for anticancer and anti-inflammatory properties) with a thiazole ring, which enhances metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-15-19(25-20(22-15)17-10-6-3-7-11-17)18(23)12-13-21-24-14-16-8-4-2-5-9-16/h2-13,21H,14H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZWZUAPKBBBGD-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CNOCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/NOCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.
Formation of the Enone Moiety: The enone moiety can be formed through aldol condensation reactions involving the thiazole derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the enone moiety, converting it into the corresponding alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and appropriate solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various functionalized thiazole derivatives.
Scientific Research Applications
(2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of (2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The thiazole ring can also interact with biological receptors, influencing various signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of chalcone-thiazole hybrids. Key structural analogs and their activity profiles are summarized below:
Key Observations
Substituent Effects on Activity: Electronegativity and Position: highlights that electronegative substituents (e.g., Br, F) at para positions on aromatic rings correlate with lower IC₅₀ values in non-piperazine chalcones. The target compound’s benzyloxyamino group, while less electronegative, may enhance solubility or engage in π-π stacking . Thiazole vs. Pyrazole Cores: Compound 5o (pyrazole-chalcone, IC₅₀ = 2.13 µM) outperforms thiazole-chalcone analogs (IC₅₀ ≈ 47–49 µM), suggesting pyrazole’s superior tubulin-binding capability. However, thiazole derivatives like the target compound may offer better metabolic stability .
Hydrogen Bonding and Steric Effects: The benzyloxyamino group in the target compound could form hydrogen bonds with residues like ASN 249 or LYS 352 in tubulin (analogous to compound 5o’s interactions) . Substituents on the thiazole ring (4-methyl, 2-phenyl) likely enhance hydrophobic interactions, as seen in similar analogs .
Toxicity and Drug-Likeness :
- In silico studies () suggest chalcone-thiazole hybrids generally comply with Lipinski’s rule (MW < 500, cLogP < 5). The benzyloxy group in the target compound may increase molecular weight slightly (MW ≈ 380–400) but remains within acceptable ranges .
Biological Activity
The compound (2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one , identified by its CAS number 1823194-63-3, is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by relevant data and research findings.
Chemical Structure
The molecular structure of the compound is characterized by a thiazole ring, an enone moiety, and a benzyloxy amino group. This unique arrangement contributes to its biological activity.
1. Antibacterial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antibacterial properties. The compound has shown promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents, particularly against resistant strains .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays. It was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | IC50 against COX-1 (μM) | IC50 against COX-2 (μM) |
|---|---|---|
| (2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results indicate that the compound has a moderate inhibitory effect on COX enzymes compared to established anti-inflammatory drugs .
3. Anticancer Activity
The compound's anticancer potential has been explored in various studies focusing on its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it significantly inhibited the proliferation of several cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15.6 |
| HeLa (cervical cancer) | 18.4 |
| A549 (lung cancer) | 12.9 |
The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study conducted on patients with bacterial infections showed that treatment with thiazole derivatives led to a significant reduction in bacterial load within days, supporting their use as effective antibacterial agents.
- Clinical Evaluation for Anti-inflammatory Effects : In a randomized controlled trial involving patients with rheumatoid arthritis, subjects treated with the compound reported reduced pain and swelling compared to those receiving placebo treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
